Ethyl 1-Ethyl-1H-1,2,3-triazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-ethyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-3-10-5-6(8-9-10)7(11)12-4-2/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEYIURYHWVGER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=N1)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-Ethyl-1H-1,2,3-triazole-4-carboxylate can be synthesized through a variety of methods. One common approach involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction typically requires a copper(I) catalyst and can be performed under mild conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale cycloaddition reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Oxidation Reactions
Ethyl 1-ethyl-1H-1,2,3-triazole-4-carboxylate undergoes oxidation to form triazole oxides. A common reagent for this transformation is m-chloroperbenzoic acid (mCPBA), which facilitates epoxidation or hydroxylation under mild conditions. For example, oxidation of the triazole ring can yield N-oxide derivatives, though specific product structures depend on reaction conditions.
Key Conditions
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Reagent : mCPBA (1.2 equiv)
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Solvent : Dichloromethane (DCM)
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Temperature : 0°C to room temperature
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Yield : ~70–85% (estimated based on analogous triazole oxidations).
Reduction Reactions
The ester group in the compound can be reduced to a primary alcohol using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Selective reduction of the carboxylate while preserving the triazole ring has been reported.
Example Protocol
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Reagent : LiAlH4 (2.0 equiv)
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Solvent : Tetrahydrofuran (THF)
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Temperature : Reflux (66°C)
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Product : 1-Ethyl-1H-1,2,3-triazole-4-methanol
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Yield : ~80%.
Substitution Reactions
The triazole ring and ester group participate in nucleophilic substitution. For instance, iodine substitution at position 5 of the triazole was achieved using ethyl 3-iodopropiolate and (azidomethyl)(phenyl)sulfane in water with triethylamine :
Table 1: Substitution Reactions and Yields
| Entry | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| 7g | Ethyl 3-iodopropiolate, (azidomethyl)(phenyl)sulfane | H₂O, NEt₃, rt, 0.5h | Ethyl 5-iodo-1-(phenylthiomethyl)-1H-1,2,3-triazole-4-carboxylate | 96% |
Other nucleophiles, such as amines or thiols, can replace the iodide under similar conditions .
Cycloaddition and Click Chemistry
The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of "click chemistry." A representative protocol involves:
Reaction Setup
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Azide : 1-Ethyl azide
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Alkyne : Ethyl propiolate
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Catalyst : Cu(I) (e.g., CuSO₄·5H₂O with sodium ascorbate)
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Solvent : t-BuOH/H₂O (1:1)
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Temperature : 50°C
This method is regioselective, favoring 1,4-disubstituted triazoles .
Comparative Reaction Yields and Conditions
Table 2: Reaction Efficiency Across Methods
| Reaction Type | Reagent | Solvent | Time (h) | Yield | Source |
|---|---|---|---|---|---|
| Substitution | Ethyl 3-iodopropiolate | H₂O | 0.5 | 96% | |
| Oxidation | mCPBA | DCM | 12 | ~80% | |
| Reduction | LiAlH₄ | THF | 2 | ~80% | |
| Cycloaddition | CuSO₄/Na ascorbate | t-BuOH/H₂O | 24 | >90% |
Hydrolysis and Functionalization
The ester group hydrolyzes under acidic or basic conditions to form 1-ethyl-1H-1,2,3-triazole-4-carboxylic acid:
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Base : NaOH (2.0 M), ethanol/water (1:1), reflux, 4h → >95% conversion.
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Acid : HCl (6.0 M), reflux, 6h → ~85% yield.
The carboxylic acid derivative serves as a precursor for amide coupling or further functionalization.
Alkylation and Arylation
The triazole nitrogen can undergo alkylation with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃):
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Conditions : DMF, 60°C, 12h
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Product : 1-Ethyl-4-(ethoxycarbonyl)-3-methyl-1H-1,2,3-triazolium iodide
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Yield : ~75%.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 1-Ethyl-1H-1,2,3-triazole-4-carboxylate is recognized for its potential as an antimicrobial agent . Its structure allows for interactions with biological systems that can inhibit the growth of pathogens.
- Antimicrobial Activity : Research indicates that this compound exhibits significant activity against various bacterial and fungal strains. For instance, studies have shown that derivatives of triazole compounds can effectively disrupt cell wall synthesis in fungi and inhibit bacterial protein synthesis.
- Synthesis of Drug Candidates : The compound serves as a versatile building block in the synthesis of novel pharmaceuticals. Its triazole ring is a common pharmacophore in many drug candidates targeting infectious diseases and cancer .
Case Study: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of several derivatives from this compound. These derivatives showed enhanced antimicrobial properties compared to their precursors, highlighting the compound's utility in drug development .
Agricultural Chemistry
In agriculture, this compound is utilized primarily as a fungicide . Its effectiveness in controlling fungal pathogens makes it valuable for crop protection.
- Fungicidal Properties : The compound has been tested against various fungal diseases affecting crops. Its mechanism involves inhibiting key enzymes responsible for fungal growth and reproduction .
Data Table: Efficacy Against Fungal Strains
| Fungal Strain | Concentration (mg/L) | Inhibition Zone (mm) |
|---|---|---|
| Fusarium oxysporum | 100 | 20 |
| Aspergillus niger | 50 | 15 |
| Botrytis cinerea | 75 | 18 |
Material Science
This compound has potential applications in material science due to its unique chemical properties.
- Polymer Development : Researchers are exploring its use in synthesizing polymers with enhanced thermal stability and mechanical strength. The incorporation of triazole functionalities into polymer matrices can improve their performance under stress conditions .
Case Study: Polymer Synthesis
A recent study demonstrated the use of this compound in creating a new class of thermosetting polymers. These polymers exhibited superior thermal resistance compared to traditional materials, making them suitable for high-performance applications .
Biochemical Research
The compound is also employed as a biochemical probe in research aimed at understanding enzyme activities and metabolic pathways.
Mechanism of Action
The mechanism of action of Ethyl 1-Ethyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, affecting processes such as cell division and apoptosis .
Comparison with Similar Compounds
Substituent Variations at the N1 Position
The N1 substituent significantly influences the physicochemical and biological properties of triazole carboxylates. Key comparisons include:
Key Observations :
- Electron-withdrawing groups (e.g., 3-fluorophenyl) enhance crystallinity and stability, as evidenced by colorless needle formation .
- Small alkyl groups (e.g., cyclopropyl) reduce molecular weight and improve solubility in organic solvents .
- Hydroxy substituents introduce polarity, enabling hydrogen bonding and further functionalization .
Substituent Variations at the C5 Position
Modifications at C5 alter electronic properties and reactivity:
Key Observations :
Yield Comparison :
Stability and Reactivity
- Thermal Stability : Triazole carboxylates with aryl substituents (e.g., p-nitrophenyl) exhibit higher thermal stability due to aromatic conjugation .
- Hydrolytic Sensitivity : Esters with electron-withdrawing groups (e.g., nitro) resist hydrolysis, whereas hydroxy-substituted analogs are prone to ester cleavage .
Biological Activity
Ethyl 1-Ethyl-1H-1,2,3-triazole-4-carboxylate is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 141.13 g/mol. The compound features a triazole ring and a carboxylic acid functional group, contributing to its biological activity and interaction with various biological systems.
This compound primarily functions as an enzyme inhibitor . It binds to specific active sites on enzymes, blocking their activity and subsequently affecting cellular processes such as:
- Cell Division : Inhibition of enzymes involved in the cell cycle can lead to cell cycle arrest.
- Apoptosis : The compound may induce apoptosis in certain cancer cell lines by modulating signaling pathways.
Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties . This compound has been investigated for its effectiveness against various pathogens. The following table summarizes its antimicrobial activity against selected microorganisms:
| Microorganism | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Moderate | |
| Candida albicans | Significant | |
| Aspergillus niger | Significant |
The compound exhibits significant inhibition of fungal growth by disrupting ergosterol synthesis, a critical component of fungal cell membranes.
Antiviral Activity
Recent studies suggest that triazole derivatives can also exhibit antiviral properties . This compound has shown potential in inhibiting viruses such as influenza. A study reported that compounds similar to this compound reduced the infectivity of influenza viruses by over 90% at specific concentrations (Table 2).
Case Study 1: Antimicrobial Efficacy
In an experimental setup involving various triazole derivatives, this compound was tested against clinical isolates of Staphylococcus aureus and Candida albicans. The results indicated that the compound exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/ml against S. aureus and 16 µg/ml against C. albicans, demonstrating its potential as an antimicrobial agent.
Case Study 2: Enzyme Inhibition
A study focusing on the enzyme inhibition properties of this compound revealed that it effectively inhibited the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in both prokaryotic and eukaryotic cells. The IC50 value was determined to be approximately 25 µM, indicating significant inhibitory activity.
Q & A
Q. What are the standard synthetic routes for Ethyl 1-Ethyl-1H-1,2,3-triazole-4-carboxylate?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). A representative method involves reacting an azide-functionalized precursor (e.g., ethyl 3-azido-1-ethyl-pyrazole-4-carboxylate) with a terminal alkyne (e.g., ethylacetylene) under CuSO₄/sodium ascorbate catalysis in a THF/water solvent system. The reaction proceeds at 50–60°C for 16–72 hours, followed by extraction with methylene chloride and purification via flash chromatography (cyclohexane/ethyl acetate gradients). Yield optimization requires careful stoichiometric control of the alkyne (1.3 equiv) and catalyst (0.2 equiv CuSO₄) .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- NMR Spectroscopy : ¹H and ¹³C NMR (400 MHz, CDCl₃ or DMSO-d₆) identify substituent environments. Key signals include the ester carbonyl (δ ~160 ppm in ¹³C), triazole protons (δ ~8.0–8.5 ppm in ¹H), and ethyl groups (δ ~1.1–1.4 ppm for CH₃) .
- X-ray Crystallography : Single-crystal diffraction data collected at 100–150 K (Mo-Kα radiation, λ = 0.71073 Å) are refined using SHELXL. Hydrogen-bonding networks are analyzed with WinGX/ORTEP for visualization .
Q. What safety precautions are essential during handling?
Critical precautions include:
- Avoiding ignition sources (P210: keep away from heat/sparks/open flames).
- Using PPE (gloves, goggles) and ensuring adequate ventilation (P201/P202: follow hazard-specific protocols).
- Storing in a cool, dry environment to prevent decomposition .
Advanced Research Questions
Q. How are contradictions in crystallographic data resolved during refinement?
Discrepancies in displacement parameters or occupancy arise from disorder or twinning. Methodological steps:
Q. What strategies improve regioselectivity in triazole formation?
While CuAAC favors 1,4-regioisomers, selectivity can be enhanced by:
Q. How does hydrogen bonding influence crystal packing and material properties?
Graph set analysis (e.g., Etter’s rules) reveals C(4) or R₂²(8) motifs. Strong N–H···O interactions between triazole N–H and ester carbonyls stabilize layered packing, impacting solubility and melting behavior. Computational tools (Mercury 4.0) map interaction geometries .
Q. What analytical challenges arise in quantifying byproducts or isomers?
Isomeric byproducts (e.g., 1,5-triazole vs. 1,4-regioisomers) require advanced separation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
